2-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid
Description
The compound “2-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid” is a complex organic molecule. It has a molecular formula of C14H10BrN3O3S . The molecule consists of a benzoic acid moiety that is substituted with a complex amide group. The amide group contains a 5-bromo-3-pyridinyl moiety .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a benzoic acid core structure and a large substituent. The substituent contains a 5-bromo-3-pyridinyl moiety, which is a nitrogen-containing aromatic ring (pyridine) with a bromine atom at the 5-position .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The carboxylic acid group (-COOH) is typically reactive and can undergo reactions such as esterification and amide formation. The amide group (-CONH2) is less reactive but can be hydrolyzed under certain conditions. The bromine atom on the pyridine ring can act as a leaving group, allowing for substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amide would likely make this compound soluble in polar solvents. The bromine atom might make the compound denser than similar compounds without halogens .Properties
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c15-9-5-8(6-16-7-9)12(19)18-14(22)17-11-4-2-1-3-10(11)13(20)21/h1-7H,(H,20,21)(H2,17,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNAZCFSQXGZQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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